ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
Overview
Description
Ethyl 2-(5-methylisoxazol-3-yl)acetate: is a chemical compound with the molecular formula C8H11NO3 . It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(5-methylisoxazol-3-yl)acetate can be synthesized through various methods. One common approach involves the cycloaddition reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves metal-free synthetic routes to minimize costs, reduce toxicity, and simplify the separation process . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-methylisoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 2-(5-methylisoxazol-3-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(5-methylisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(5-methylisoxazol-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-isoxazolyl)acetate
- Ethyl 2-(5-phenylisoxazol-3-yl)acetate
- Ethyl 2-(5-chloroisoxazol-3-yl)acetate
These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl substitution, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(5-methyl-1,2-oxazol-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)12-9-7/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDUNGORDXKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299639 | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-50-7 | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60148-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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